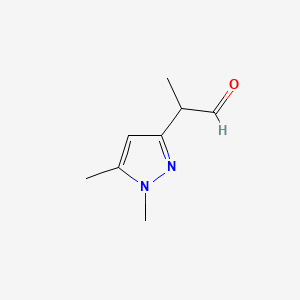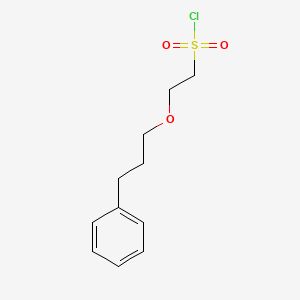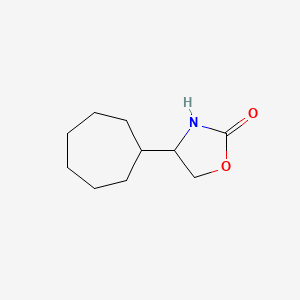
4-Cycloheptyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cycloheptyloxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. Oxazolidinones have gained significant attention due to their diverse applications in medicinal chemistry, particularly as antibacterial agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cycloheptyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonates or carbamates. One common method is the reaction of cycloheptylamine with ethyl chloroformate, followed by intramolecular cyclization to form the oxazolidinone ring . Another approach involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement, which provides a stereoselective route to the desired compound .
Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cycloheptyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like aryl halides and bases (e.g., sodium hydride) facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-Cycloheptyloxazolidin-2-one has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 4-Cycloheptyloxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex required for protein translation. This action effectively halts bacterial growth and replication . The molecular targets include the 23S ribosomal RNA within the 50S subunit of the bacterial ribosome .
Comparación Con Compuestos Similares
Linezolid: A well-known oxazolidinone with potent antibacterial activity.
Tedizolid: Another oxazolidinone used to treat skin infections.
Cytoxazone: A compound with similar structural features but different biological activities.
Uniqueness: 4-Cycloheptyloxazolidin-2-one is unique due to its specific cycloheptyl substituent, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications .
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
4-cycloheptyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H17NO2/c12-10-11-9(7-13-10)8-5-3-1-2-4-6-8/h8-9H,1-7H2,(H,11,12) |
Clave InChI |
XFFKFFMRHKCTNC-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)C2COC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


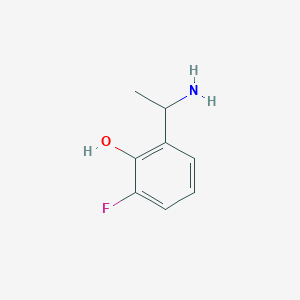
![8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13615740.png)
![6-(Methoxymethyl)benzo[d]thiazol-2-amine](/img/structure/B13615756.png)

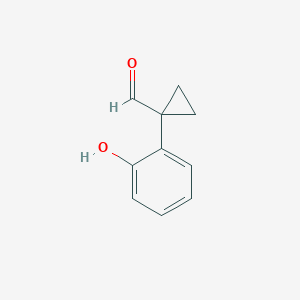

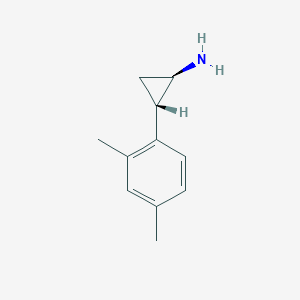
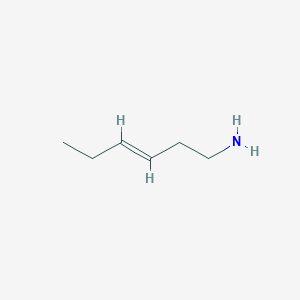

![3,7-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13615793.png)
